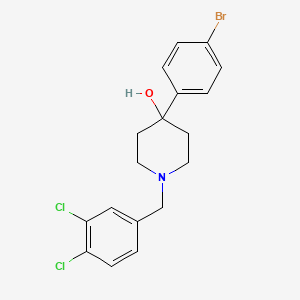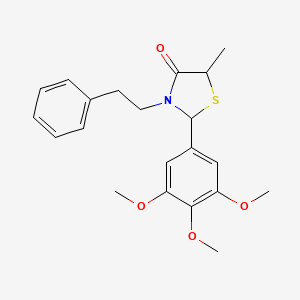
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol, also known as JZL184, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to increased levels of 2-AG, which has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects.
作用機序
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol is a selective inhibitor of the enzyme MAGL, which is responsible for the breakdown of the endocannabinoid 2-AG. Inhibition of MAGL leads to increased levels of 2-AG, which has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects. The mechanism of action of this compound involves covalent binding to the active site of MAGL, which leads to irreversible inhibition of the enzyme.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, pain, anxiety, and seizures. In addition, this compound has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function. This compound has also been shown to have potential applications in the treatment of addiction, obesity, and metabolic disorders.
実験室実験の利点と制限
One advantage of 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol is its selectivity for MAGL, which allows for the specific inhibition of this enzyme without affecting other enzymes or pathways. In addition, this compound has been shown to have good pharmacokinetic properties, with a half-life of approximately 2 hours in rats. However, one limitation of this compound is its irreversible inhibition of MAGL, which may limit its potential therapeutic applications.
将来の方向性
There are a number of potential future directions for research on 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol. One area of interest is the development of more selective inhibitors of MAGL, which may have fewer off-target effects and greater therapeutic potential. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in the treatment of addiction, obesity, and metabolic disorders. Finally, studies on the pharmacokinetics and toxicology of this compound are needed to determine its safety and efficacy in humans.
合成法
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol was first synthesized in 2008 by Long et al. The synthesis involves a multistep process starting from commercially available starting materials. The key step involves the reaction of 4-bromoacetophenone with 3,4-dichlorobenzylamine to form the intermediate 4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)piperidine. This intermediate is then reacted with hydroxylamine to form the final product, this compound.
科学的研究の応用
4-(4-bromophenyl)-1-(3,4-dichlorobenzyl)-4-piperidinol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and neuroprotective effects in animal models. In addition, this compound has been shown to have potential applications in the treatment of addiction, obesity, and metabolic disorders.
特性
IUPAC Name |
4-(4-bromophenyl)-1-[(3,4-dichlorophenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrCl2NO/c19-15-4-2-14(3-5-15)18(23)7-9-22(10-8-18)12-13-1-6-16(20)17(21)11-13/h1-6,11,23H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJBOCRMGSCICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]methyl}phenol](/img/structure/B5024772.png)
![3-(2-fluoro-4,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5024778.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024780.png)

![3-amino-1-(3-pyridinyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B5024807.png)
![2-(2-hydroxy-3-methylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5024809.png)
![3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B5024811.png)
![N-1,3-thiazol-2-yl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5024817.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5024831.png)
![1-(4-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5024838.png)
![2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5024863.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5024866.png)
![1-ethyl-4-[3-(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)propanoyl]piperazine](/img/structure/B5024882.png)